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Cat. No.: S549072

This table details the objective response rates (ORR) and duration of response (DOR) for both approved
indications, based on the integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials [1]

[2] [3].

Overall )
L . . Duration of Response
Indication Patient Population (N) Response Rate (DOR)
(ORR)
ROS1-positive Adults with metastatic NSCLC 78% (95% CI: Median DOR not reached,;
NSCLC [1] (N=51) 65, 89) [1] 55% of responses lasted
>12 months [1].
NTRK fusion- Adults & pediatric patients (212  57% (95% CI: 68% of responses lasted
positive solid years) with various advanced 43, 71) [1] >6 months; 45% lasted
tumors [1] [4] solid tumors (N=54) =12 months [1].

Safety Profile and Management

The safety profile was characterized from an integrated dataset of 355 patients across four clinical trials [3].
The most common and serious adverse reactions are listed below, along with recommended management

strategies [1] [3].
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Category Adverse Reactions Management Strategies
Serious Congestive heart failure, CNS effects (cognitive Dose interruptions (46%),
Adverse impairment, dizziness), skeletal fractures, dose reductions (29%), or
Reactions hepatotoxicity, hyperuricemia, QT prolongation, vision  discontinuation (9%) [4].

disorders [1].

Common Fatigue, constipation, dysgeusia, edema, dizziness, Monitoring and supportive
Adverse diarrhea, nausea, dysesthesia, dyspnea, myalgia, care.

Reactions cognitive impairment, weight increase, cough,

(220%) vomiting, pyrexia, arthralgia, vision disorders [1].

Experimental Protocols & Trial Designs

The 2019 approval was based on a pooled analysis of three pivotal, multicenter, single-arm clinical trials.

The following workflow diagrams illustrate the integrated trial design and the biomarker-driven patient

enrollment process.
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Integrated analysis of three clinical trials supporting FDA approval [1] [5].
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Biomarker-driven patient enrollment and primary endpoint analysis [1] [5] [2].

Regulatory Designations and Context

¢ Regulatory Journey: The New Drug Application (NDA) was granted Priority Review in February
2019, with the FDA decision expected by August 18, 2019 [5]. The approval for NTRK fusion-positive
tumors was granted under the Accelerated Approval program, contingent on verification of clinical
benefit in confirmatory trials [1] [2]. Entrectinib had also previously received Breakthrough Therapy

and Orphan Drug designations [1] [6].
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e Tumor-Agnostic Significance: The 2019 approval for NTRK fusion-positive solid tumors was the
third-ever "tissue-agnostic" FDA approval for a cancer drug, meaning it was approved based on a
specific biomarker regardless of the tumor's site of origin [2].

Post-2019 Developments

Subsequent research has expanded the understanding of entrectinib:

¢ Pediatric Extension: In October 2023, the FDA extended the approval for NTRK fusion-positive solid
tumors to include pediatric patients as young as one month old, accompanied by a new oral pellet
formulation [7] [2].

¢ Mechanisms of Resistance: Bioinformatics and experimental studies have identified ZEB2 as a core
gene associated with acquired resistance to entrectinib in NSCLC, linked to signaling pathways like
nucleotide excision repair [8].

¢ Neurotoxicity Mechanisms: Recent preclinical research (2025) suggests that entrectinib can
induce nerve cell damage by inhibiting the PIBK-AKT and TGF- signaling pathways, and
downregulating THBS1, offering potential targets for managing CNS-related toxicities [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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